molecular formula C12H15BrFNO B7935922 3-[(3-Bromo-5-fluorophenoxy)methyl]piperidine

3-[(3-Bromo-5-fluorophenoxy)methyl]piperidine

Cat. No.: B7935922
M. Wt: 288.16 g/mol
InChI Key: XYQAQQALDLYYRO-UHFFFAOYSA-N
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Description

3-[(3-Bromo-5-fluorophenoxy)methyl]piperidine is an organic compound that features a piperidine ring substituted with a 3-bromo-5-fluorophenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-Bromo-5-fluorophenoxy)methyl]piperidine typically involves the reaction of 3-bromo-5-fluorophenol with piperidine in the presence of a suitable base. The reaction conditions often include the use of solvents like dichloromethane or toluene and may require heating to facilitate the reaction. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using automated reactors to ensure consistency and efficiency. The process would likely include steps for the purification and quality control of the final product to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

3-[(3-Bromo-5-fluorophenoxy)methyl]piperidine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted piperidine derivatives, while coupling reactions can produce more complex aromatic compounds.

Scientific Research Applications

3-[(3-Bromo-5-fluorophenoxy)methyl]piperidine has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Material Science: The compound is explored for its potential use in the development of new materials with unique properties.

    Biological Studies: It serves as a tool in biological research to study the effects of fluorinated and brominated compounds on biological systems.

Mechanism of Action

The mechanism of action of 3-[(3-Bromo-5-fluorophenoxy)methyl]piperidine involves its interaction with specific molecular targets. The presence of the bromine and fluorine atoms can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(4-Bromo-2-fluorophenoxy)methyl]piperidine
  • 3-[(3-Bromo-5-chlorophenoxy)methyl]piperidine
  • 3-[(3-Bromo-5-methylphenoxy)methyl]piperidine

Uniqueness

3-[(3-Bromo-5-fluorophenoxy)methyl]piperidine is unique due to the specific positioning of the bromine and fluorine atoms on the phenoxy group. This unique substitution pattern can result in distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

3-[(3-bromo-5-fluorophenoxy)methyl]piperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrFNO/c13-10-4-11(14)6-12(5-10)16-8-9-2-1-3-15-7-9/h4-6,9,15H,1-3,7-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYQAQQALDLYYRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)COC2=CC(=CC(=C2)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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